2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-19-14(13-7-4-8-20-13)9-17-15(18)10-21-12-6-3-2-5-11(12)16/h2-8,14H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFFDFSCJVASCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COC1=CC=CC=C1F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves the reaction of 2-fluorophenol with 2-(furan-2-yl)-2-methoxyethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents such as acetonitrile can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and fluorophenoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Pharmacological Activity
Anticancer Activity
- Compound 38 (N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-Sulfonyl)-Acetamide) : Exhibits remarkable anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines due to the quinazoline-sulfonyl group enhancing DNA intercalation or kinase inhibition .
Anthelmintic Activity
- 3q (2-[2-(4-Chlorophenyl)-1H-Benzimidazol-1-yl]-N-Phenyl Acetamide) : Demonstrates potent anthelmintic activity via benzimidazole-mediated tubulin disruption .
- Target Compound: Lacks the benzimidazole core, suggesting divergent mechanisms. Its fluorophenoxy group may instead target helminthic ion channels or GPCRs .
Structural Modifications and Physicochemical Properties
Phenoxy Group Variations
Amide Side Chain Diversity
Receptor Binding and Selectivity
- FPR2 Agonists : Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide) activate FPR2 via calcium mobilization in neutrophils .
- Target Compound : The furan and methoxyethyl groups may favor interactions with FPR2’s hydrophobic pockets, but absence of pyridazine core likely shifts selectivity toward other GPCRs .
Biological Activity
2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide, with the CAS number 1795195-92-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 293.29 g/mol. The structure includes a fluorinated phenyl group and a furan moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆FNO₄ |
| Molecular Weight | 293.29 g/mol |
| CAS Number | 1795195-92-4 |
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Key areas of interest include:
- Inhibition of Enzymes : The compound has been noted for its potential as an inhibitor of specific glycosidases. Structure-activity relationship studies suggest that the introduction of fluorine enhances potency against these enzymes, similar to findings with other fluorinated compounds .
- G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that compounds with similar structures can interact with GPCRs, which play crucial roles in cell signaling pathways .
Structure-Activity Relationship (SAR)
The SAR for this compound highlights the importance of the fluorine atom on the phenyl ring. Research indicates that:
- Fluorine Substitution : The presence of a fluorine atom significantly increases the compound's selectivity and potency against α-l-fucosidases, as seen in related compounds .
- Furan and Methoxyethyl Groups : These groups are believed to contribute to the compound's overall stability and interaction profile, enhancing its biological activity.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives similar to this compound exhibited potent inhibition against α-l-fucosidases, with IC50 values in the low micromolar range. For example, N-(2-fluorophenyl) derivatives were shown to have IC50 values as low as 0.0079 µM against human lysosomal α-l-fucosidase .
- Pharmacological Testing : In vivo studies are needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Preliminary data suggest it may have applications in treating conditions related to glycosidase deficiencies.
- Comparative Analysis : A comparative analysis of structurally related compounds indicates that modifications in substituent groups can lead to significant variations in biological activity. This underscores the necessity for detailed SAR studies when developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
